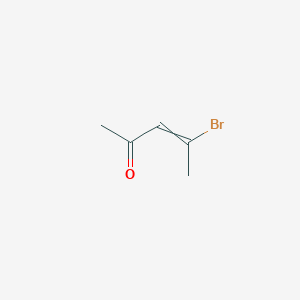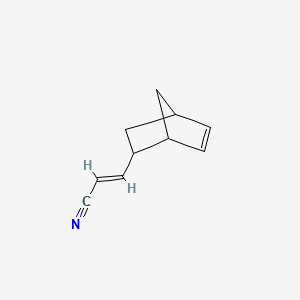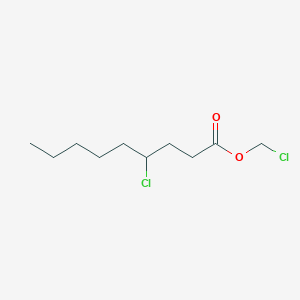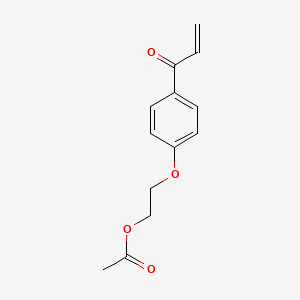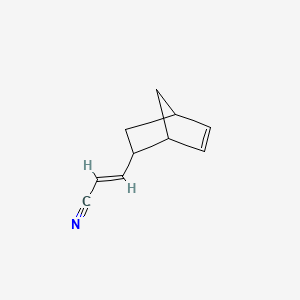
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Industrial Production: Industrially, the compound can be produced by the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions vary widely and can include alcohols, ketones, and other derivatives.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
83540-56-1 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5,5-dibutyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H24O4/c1-5-7-9-14(10-8-6-2)11(15)17-13(3,4)18-12(14)16/h5-10H2,1-4H3 |
InChI Key |
DGFAWVKPCWXLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)OC(OC1=O)(C)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


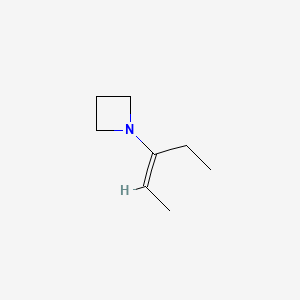


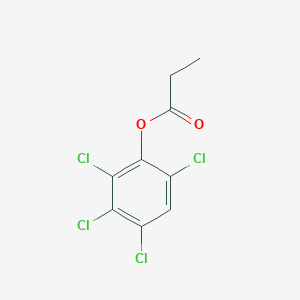
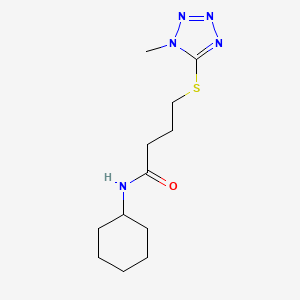
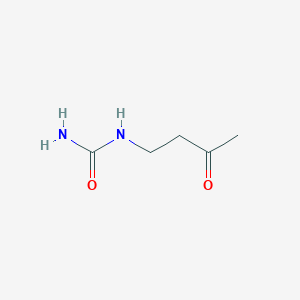

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
